3-(Pyridin-2-yl)prop-2-enoic acid
Overview
Description
3-(Pyridin-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Supramolecular Interactions
- The study of isomers of acids similar to 3-(Pyridin-2-yl)prop-2-enoic acid, such as 3-(benzoxazol-2-yl)prop-2-enoic acid, revealed insights into their structural characteristics. These acids demonstrate significant O-H...N hydrogen bonding and π-π stacking interactions, contributing to their supramolecular structures (Trujillo-Ferrara et al., 2004).
Synthesis of Functionalized Compounds
- Research on derivatives of propynoic acid, including 3-(pyridin-2-ylsulfanyl)prop-2-enoic acid, has developed regio- and stereoselective synthesis methods. These methods are crucial for creating compounds with specific structural and chemical properties, essential in various chemical and pharmaceutical applications (Potapov et al., 2018).
Phosphorescent Material Development
- Novel positional isomers related to this compound have been utilized in the development of materials with different phosphorescent colors and quantum yields. These materials can switch their phosphorescent color in response to external acid-base vapor stimuli, indicating potential applications in dynamic functional materials (Li & Yong, 2019).
Luminescence and Magnetism in Coordination Complexes
- The use of 3-pyridin-yl-benzoic acid derivatives in lanthanide coordination complexes has been explored. These complexes exhibit unique luminescent and magnetic properties, suggesting potential applications in fields like materials science and nanotechnology (Hou et al., 2013).
Catalysis and Chemical Reactions
- Investigations into the use of pyridine-carboxylate ligands, including derivatives similar to this compound, have shown their effectiveness in forming metal complexes with unique structural and emission properties. Such studies contribute to the understanding of catalytic processes and the development of new catalysts (Wu et al., 2015).
Coordination Chemistry for Metal Complexes
- Research into the coordination chemistry of compounds like 2-(pyridin-2-ylmethylsulfanyl)benzoic acid has led to the development of water-soluble metal complexes. These complexes are efficient in catalytic transfer hydrogenation, indicating potential applications in green chemistry and sustainable processes (Prakash et al., 2014).
Metal-Organic Frameworks and Coordination Architectures
- The synthesis of metal-organic frameworks using ligands like 3-pyridin-3-yl-benzoic acid highlights the potential of these compounds in constructing complex structures with specific fluorescent emission and magnetic properties. Such frameworks have applications in materials science, catalysis, and sensor technology (Zhong et al., 2008).
Properties
IUPAC Name |
3-pyridin-2-ylprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFTXDJKHGCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302700 | |
Record name | 3-(2-Pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7340-22-9 | |
Record name | 3-(2-Pyridinyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7340-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.